5,7-Dibromo-1H-benzo[d][1,2,3]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromo-1H-benzo[d][1,2,3]triazole: is a heterocyclic compound that belongs to the class of triazoles. It is characterized by the presence of two bromine atoms at the 5 and 7 positions on the benzotriazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-1H-benzo[d][1,2,3]triazole typically involves the bromination of 1H-benzo[d][1,2,3]triazole. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5 and 7 positions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dibromo-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as butyllithium or Grignard reagents in solvents like tetrahydrofuran (THF) are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzotriazoles can be formed.
Oxidation Products: Oxidized derivatives of benzotriazole.
Scientific Research Applications
Chemistry: 5,7-Dibromo-1H-benzo[d][1,2,3]triazole is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and materials .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for certain enzymes and receptors .
Industry: The compound is used in the development of advanced materials, including semiconductors and polymers. Its unique electronic properties make it suitable for applications in electronic devices .
Mechanism of Action
The mechanism of action of 5,7-Dibromo-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites. The bromine atoms play a crucial role in enhancing the binding affinity and specificity of the compound .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as protein kinases by interacting with their catalytic sites.
Signal Transduction Pathways: It may affect various cellular pathways by modulating the activity of key signaling proteins.
Comparison with Similar Compounds
- 4,7-Dibromo-2H-benzo[d][1,2,3]triazole
- 5,6-Diiodo-1H-benzo[d][1,2,3]triazole
- 4,5,6,7-Tetrabromo-1H-benzotriazole
Comparison: 5,7-Dibromo-1H-benzo[d][1,2,3]triazole is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
4,6-dibromo-2H-benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSPDIRKYTUZSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNN=C21)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.